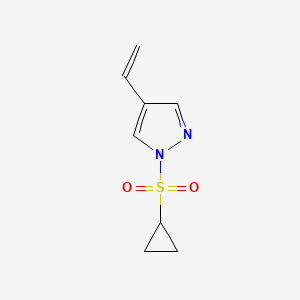
1-(Cyclopropylsulfonyl)-4-vinyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclopropylsulfonyl)-4-vinyl-1H-pyrazole is a compound of interest in various fields of scientific research due to its unique chemical structure and properties This compound features a cyclopropylsulfonyl group attached to a pyrazole ring, with a vinyl group at the 4-position
Méthodes De Préparation
The synthesis of 1-(Cyclopropylsulfonyl)-4-vinyl-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, forming the pyrazole core.
Introduction of the Cyclopropylsulfonyl Group: The pyrazole ring is then reacted with cyclopropylsulfonyl chloride in the presence of a base, such as triethylamine, to introduce the cyclopropylsulfonyl group.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and alternative catalysts to enhance efficiency and reduce costs.
Analyse Des Réactions Chimiques
1-(Cyclopropylsulfonyl)-4-vinyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of cyclopropylsulfinyl derivatives.
Substitution: The vinyl group allows for various substitution reactions, including halogenation and nucleophilic substitution, to form a wide range of derivatives.
Cycloaddition: The vinyl group can participate in cycloaddition reactions, such as Diels-Alder reactions, to form complex cyclic structures.
Common reagents and conditions used in these reactions include palladium catalysts for vinylation, strong oxidizing agents for oxidation, and reducing agents for reduction. Major products formed from these reactions include sulfone and sulfinyl derivatives, as well as various substituted pyrazoles.
Applications De Recherche Scientifique
1-(Cyclopropylsulfonyl)-4-vinyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe for studying enzyme mechanisms and as a ligand in biochemical assays.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory and anticancer agent, due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(Cyclopropylsulfonyl)-4-vinyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropylsulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The vinyl group allows for further functionalization, enabling the compound to interact with a wide range of biological targets. Pathways involved in its mechanism of action include inhibition of key enzymes in metabolic pathways and modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
1-(Cyclopropylsulfonyl)-4-vinyl-1H-pyrazole can be compared with other similar compounds, such as:
1-(Cyclopropylsulfonyl)-3-vinyl-1H-pyrazole: Similar structure but with the vinyl group at the 3-position, leading to different reactivity and applications.
1-(Cyclopropylsulfonyl)-4-ethyl-1H-pyrazole: Similar structure but with an ethyl group instead of a vinyl group, affecting its chemical properties and reactivity.
1-(Cyclopropylsulfonyl)-4-phenyl-1H-pyrazole: Similar structure but with a phenyl group, leading to different biological activity and applications.
The uniqueness of this compound lies in its combination of the cyclopropylsulfonyl and vinyl groups, which impart distinct reactivity and potential for diverse applications in various fields.
Propriétés
Formule moléculaire |
C8H10N2O2S |
|---|---|
Poids moléculaire |
198.24 g/mol |
Nom IUPAC |
1-cyclopropylsulfonyl-4-ethenylpyrazole |
InChI |
InChI=1S/C8H10N2O2S/c1-2-7-5-9-10(6-7)13(11,12)8-3-4-8/h2,5-6,8H,1,3-4H2 |
Clé InChI |
XOLCDPWYQJXGPB-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CN(N=C1)S(=O)(=O)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


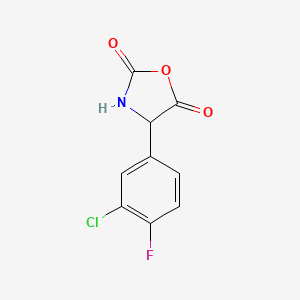
![4-(Benzyl(tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13718481.png)
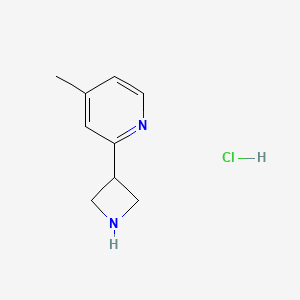
![[3-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrrolidin-1-yl-methanone](/img/structure/B13718490.png)
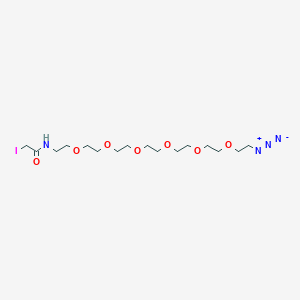
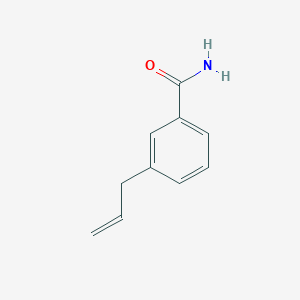
![(S)-2-[[4-[(3-Fluorobenzyl)oxy]benzyl]amino]](/img/structure/B13718513.png)
![ethyl (2Z)-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B13718515.png)
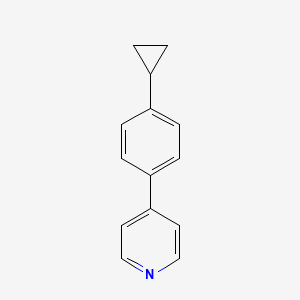
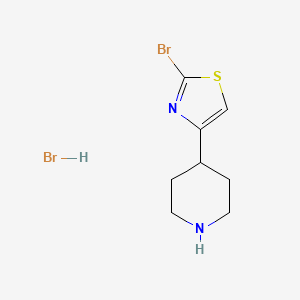
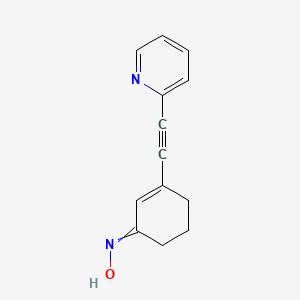

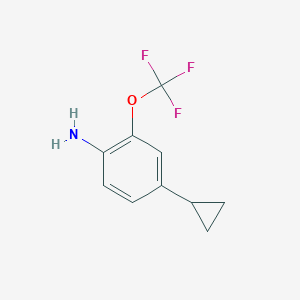
![1'-Boc-7'-bromospiro[cyclopropane-1,3'-indoline]](/img/structure/B13718565.png)
